For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Triethyl 2-Phosphonobutyrate (CAS: 17145-91-4)
Introduction
Triethyl 2-phosphonobutyrate, identified by the CAS number 17145-91-4, is an organophosphorus compound widely utilized as a key reagent in organic synthesis.[1][2] Its chemical structure features a phosphonate functional group attached to a butyrate moiety, with three ethyl groups contributing to its ester characteristics and lipophilicity.[1] This versatile molecule serves as an important intermediate in the preparation of a variety of bioactive molecules and complex organic structures.[2] It is particularly recognized for its role in the Horner-Wadsworth-Emmons reaction, a fundamental method for the stereoselective synthesis of alkenes.[3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.
Physicochemical Properties
Triethyl 2-phosphonobutyrate is typically a colorless to pale yellow liquid under standard conditions.[1][5] It is soluble in common organic solvents, which facilitates its use in a wide range of chemical reactions.[1][5] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 17145-91-4 |
| Molecular Formula | C₁₀H₂₁O₅P[1][2][6] |
| Molecular Weight | 252.24 g/mol [2][5][6] |
| Appearance | Colorless to pale yellow liquid[1][2][5] |
| Boiling Point | 152-154 °C at 14 mmHg[2][6][7] |
| Density | 1.064 g/mL at 25 °C[2][6][7] |
| Refractive Index (n20/D) | 1.432[2][6][7] |
| Solubility | Sparingly soluble in water (11 g/L at 25 °C); soluble in organic solvents like dichloromethane, chloroform, and acetonitrile.[5][7] |
| Flash Point | 113 °C (closed cup)[6] |
Synthesis of Triethyl 2-phosphonobutyrate
The primary method for synthesizing Triethyl 2-phosphonobutyrate is the Michaelis–Arbuzov reaction.[5] This reaction involves the nucleophilic substitution of an α-halo ester, such as ethyl 2-bromobutyrate, with a trialkyl phosphite, typically triethyl phosphite.[5] The reaction proceeds to form the carbon-phosphorus bond characteristic of phosphonates.[1]
Experimental Protocol: Michaelis–Arbuzov Synthesis (General Procedure)
This protocol outlines a representative procedure for the synthesis of Triethyl 2-phosphonobutyrate.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-bromobutyrate and a slight excess of triethyl phosphite. The reaction is typically performed neat or in a high-boiling inert solvent.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is carefully controlled to initiate the rearrangement and minimize side reactions.[5] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the crude product is cooled to room temperature. The volatile by-product, ethyl bromide, is removed under reduced pressure. The resulting crude Triethyl 2-phosphonobutyrate is then purified, typically by vacuum distillation or column chromatography, to yield the final product.[5]
Applications in Organic Synthesis
Triethyl 2-phosphonobutyrate is a valuable reagent, primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to form carbon-carbon double bonds.[3][4] This reaction offers a significant advantage over the classical Wittig reaction, as the dialkylphosphate byproduct is water-soluble and easily removed.[3]
The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone.[3] The phosphonate carbanion is generated by treating the phosphonate with a suitable base. The reaction is highly stereoselective, predominantly yielding the (E)-alkene (trans isomer).[3][8]
Due to its utility in forming C=C bonds, Triethyl 2-phosphonobutyrate is employed in the synthesis of a wide array of compounds, including:
-
Pharmaceuticals: It is a reactant in the preparation of aminoquinolines as potential inhibitors for Alzheimer's disease, and various peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders.[6][7][9]
-
Antitumor Agents: Used in the synthesis of Furospinosulin-1 and its analogs, which are investigated as hypoxia-selective antitumor agents.[6][7][9]
-
Agrochemicals: It serves as an intermediate in the development of herbicides and insecticides.[2]
-
Natural Products: Employed in the total synthesis of complex natural products like plakotenin.[7][9]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)
This protocol provides a general methodology for the olefination of an aldehyde using Triethyl 2-phosphonobutyrate.
-
Preparation of the Phosphonate Carbanion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared.[10] The flask is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).[8][10] Triethyl 2-phosphonobutyrate is then added dropwise to the stirred suspension.[10] The mixture is stirred for a period (e.g., 15-60 minutes) to ensure complete formation of the phosphonate carbanion.[8]
-
Reaction with the Carbonyl Compound: A solution of the aldehyde or ketone in the same anhydrous solvent is added slowly to the carbanion solution at the reduced temperature.[8] The reaction mixture is then allowed to stir, often while gradually warming to room temperature, for several hours until the reaction is complete (monitored by TLC or GC).[8]
-
Quenching and Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired alkene.[10]
Spectroscopic Data
While detailed spectra require access to specialized databases, the following summarizes key mass spectrometry fragments that can aid in the identification of Triethyl 2-phosphonobutyrate.
| Spectroscopic Data | Information |
| Mass Spectrometry | Key m/z peaks observed at 224, 207, and 12285.[11] |
| FTIR Identification | Conforms to standard spectra for the compound.[12] |
| Assay (GC) | Purity is typically ≥96-98%.[2][6][12] |
Safety and Handling
Triethyl 2-phosphonobutyrate is a combustible liquid and requires careful handling in a laboratory setting.[6] It is classified as an irritant to the skin, eyes, and respiratory system.[11] Adherence to proper safety protocols is mandatory.
| Safety Information | Details |
| Signal Word | Warning[6][11] |
| GHS Hazard Statements | H315: Causes skin irritation.[6][11] H319: Causes serious eye irritation.[6][11] H335: May cause respiratory irritation.[6][11] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[6][11] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[6][11] |
| Storage | Store at room temperature in a dry, well-ventilated place.[2][9] Keep container tightly sealed.[9] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[6] |
Conclusion
Triethyl 2-phosphonobutyrate is a highly versatile and valuable organophosphorus reagent. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the synthesis of (E)-alkenes, a common structural motif in pharmaceuticals, agrochemicals, and natural products. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in research and development.
References
- 1. CAS 17145-91-4: triethyl 2-phosphonobutyrate | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. CAS # 17145-91-4, 2-Phosphonobutyric acid triethyl ester, Ethyl 2-(diethoxyphosphinyl)butanoate, Ethyl 2-(diethoxyphosphoryl)butanoate, Ethyl 2-(diethylphosphono)butyrate, NSC 22423, Triethyl 2-phosphonobutanoate, Triethyl 2-phosphonobutyrate, Triethyl alpha-phosphonobutyrate, alpha-Diethylphosphonobutanoic acid ethyl ester - chemBlink [ww.chemblink.com]
- 6. Triethyl 2-phosphonobutyrate 98 17145-91-4 [sigmaaldrich.com]
- 7. TRIETHYL 2-PHOSPHONOBUTYRATE | 17145-91-4 [chemicalbook.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. TRIETHYL 2-PHOSPHONOBUTYRATE CAS#: 17145-91-4 [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Triethyl 2-phosphonobutyrate | C10H21O5P | CID 229053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Triethyl 2-phosphonobutyrate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
